

(-)-Dihydrocarveol: A Technical Guide to Safety and Handling

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Compound of Interest

Compound Name: (-)-Dihydrocarveol

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling procedures for **(-)-Dihydrocarveol**, a monoterpene alcohol used in various research and development applications. The information is compiled from safety data sheets, regulatory guidelines, and scientific literature to ensure a thorough understanding of the potential hazards and necessary precautions.

Hazard Identification and Classification

(-)-Dihydrocarveol is generally classified as a skin and eye irritant. While comprehensive toxicological data is limited, it is considered to have low acute toxicity.

GHS Classification:

While a harmonized GHS classification is not consistently reported across all sources, the most common hazard statements associated with Dihydrocarveol (isomers unspecified) are:

- H315: Causes skin irritation.[1]
- H319: Causes serious eye irritation.
- May be harmful if swallowed, in contact with skin, or if inhaled.[2]

It is important to note that many reports indicate the chemical does not meet GHS hazard criteria.^[1] However, given the potential for irritation, appropriate precautions should always be taken.

Toxicological Data

The toxicological properties of **(-)-Dihydrocarveol** have not been exhaustively investigated. The available data on acute toxicity and irritation are summarized below.

| Endpoint | Species | Route | Value | Reference |
|-------------------------------|---------|------------|---|--|
| Acute Toxicity (LD50) | Rat | Oral | > 5000 mg/kg | Food and Cosmetics Toxicology. Vol. 17, Pg. 771, 1979 ^[3] ^[4] ^[5] |
| Acute Toxicity (LD50) | Rabbit | Dermal | > 5000 mg/kg | Food and Cosmetics Toxicology. Vol. 17, Pg. 771, 1979 ^[4] |
| Skin Irritation/Sensitization | Human | Patch Test | No irritation or sensitization at 4% solution | Food and Cosmetics Toxicology. Vol. 17, Pg. 771, 1979 ^[4] |

Experimental Protocols

The following sections detail the standard methodologies for assessing the key toxicological endpoints for a chemical like **(-)-Dihydrocarveol**, based on OECD guidelines.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is a stepwise procedure using a minimal number of animals to obtain sufficient information on acute toxicity for classification.[2]

- Principle: The substance is administered orally to a group of animals (typically 3 female rats) at one of the defined dose levels (e.g., 2000 mg/kg). The presence or absence of compound-related mortality determines the next step.[2][6]
- Procedure:
 - A starting dose of 2000 mg/kg body weight is administered to a group of 3 female rats.[6]
 - Animals are observed for mortality and clinical signs of toxicity several times on the day of dosing and once daily for 14 days.[6]
 - Body weight is measured on Days 0, 7, and 14.
 - If no mortality occurs, a second step with the same dose may be performed on another group of 3 female rats to confirm the result.[6]
 - At the end of the observation period, all surviving animals undergo necropsy.
- Interpretation: The results are used to classify the substance according to its acute oral toxicity. For **(-)-Dihydrocarveol**, the reported LD50 of >5000 mg/kg suggests it would not be classified for acute oral toxicity under GHS.

Skin Irritation - In Vivo (OECD Test Guideline 404) & In Vitro (OECD Test Guideline 439)

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

- Principle: A single dose of the test substance is applied to a small area of skin (approx. 6 cm²) of an albino rabbit.[7]
- Procedure:
 - 0.5 mL of the liquid test substance is applied to the shaved skin of the animal.
 - The exposure period is 4 hours, after which the substance is removed.[7]

- The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after application, and observations continue for 14 days.
- Interpretation: The severity and reversibility of the skin reactions are scored to determine the irritation potential.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)

- Principle: This animal-free method uses a reconstructed human epidermis model that mimics the properties of the upper layers of human skin. The test chemical is applied to the tissue surface, and cell viability is measured.
- Procedure:
 - Triplicate tissue models are dosed with the test substance (e.g., 30 μ L for liquids).
 - The substance is left in contact for a defined period (e.g., 60 minutes).
 - After exposure and a post-incubation period, the viability of the skin models is assessed by the enzymatic conversion of the vital dye MTT.
- Interpretation: If the cell viability is reduced to $\leq 50\%$ relative to the negative control, the chemical is classified as a skin irritant (UN GHS Category 2).

Eye Irritation - In Vivo (OECD Test Guideline 405)

- Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an albino rabbit, with the other eye serving as a control.
- Procedure:
 - A 0.1 mL dose of the liquid is instilled into the rabbit's eye.
 - The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after application.
- Interpretation: The scores for each effect are recorded and evaluated to determine the irritation classification. The use of topical anesthetics and systemic analgesics is

recommended to minimize animal distress.

Skin Sensitization - Local Lymph Node Assay (LLNA; OECD Test Guideline 429)

- Principle: The LLNA is based on the principle that sensitizing chemicals induce lymphocyte proliferation in the lymph nodes draining the site of application. This proliferation is proportional to the dose and potency of the allergen.[\[8\]](#)
- Procedure:
 - The test substance is applied to the dorsal surface of the ears of mice daily for three consecutive days.
 - A minimum of three concentrations of the test substance are used, with at least four animals per dose group.[\[8\]](#)
 - On day 6, a radiolabeled substance (e.g., ^3H -methyl thymidine) is injected intravenously.
 - After a few hours, the animals are euthanized, and the draining auricular lymph nodes are excised.
 - The incorporation of the radiolabel is measured, and a Stimulation Index (SI) is calculated by comparing the proliferation in test groups to the vehicle control group.
- Interpretation: A substance is classified as a skin sensitizer if it produces a Stimulation Index of 3 or greater. The data can also be used to determine the EC3 value, which is the estimated concentration required to produce an SI of 3, providing a measure of the sensitizing potency.[\[6\]](#)[\[9\]](#)[\[10\]](#)

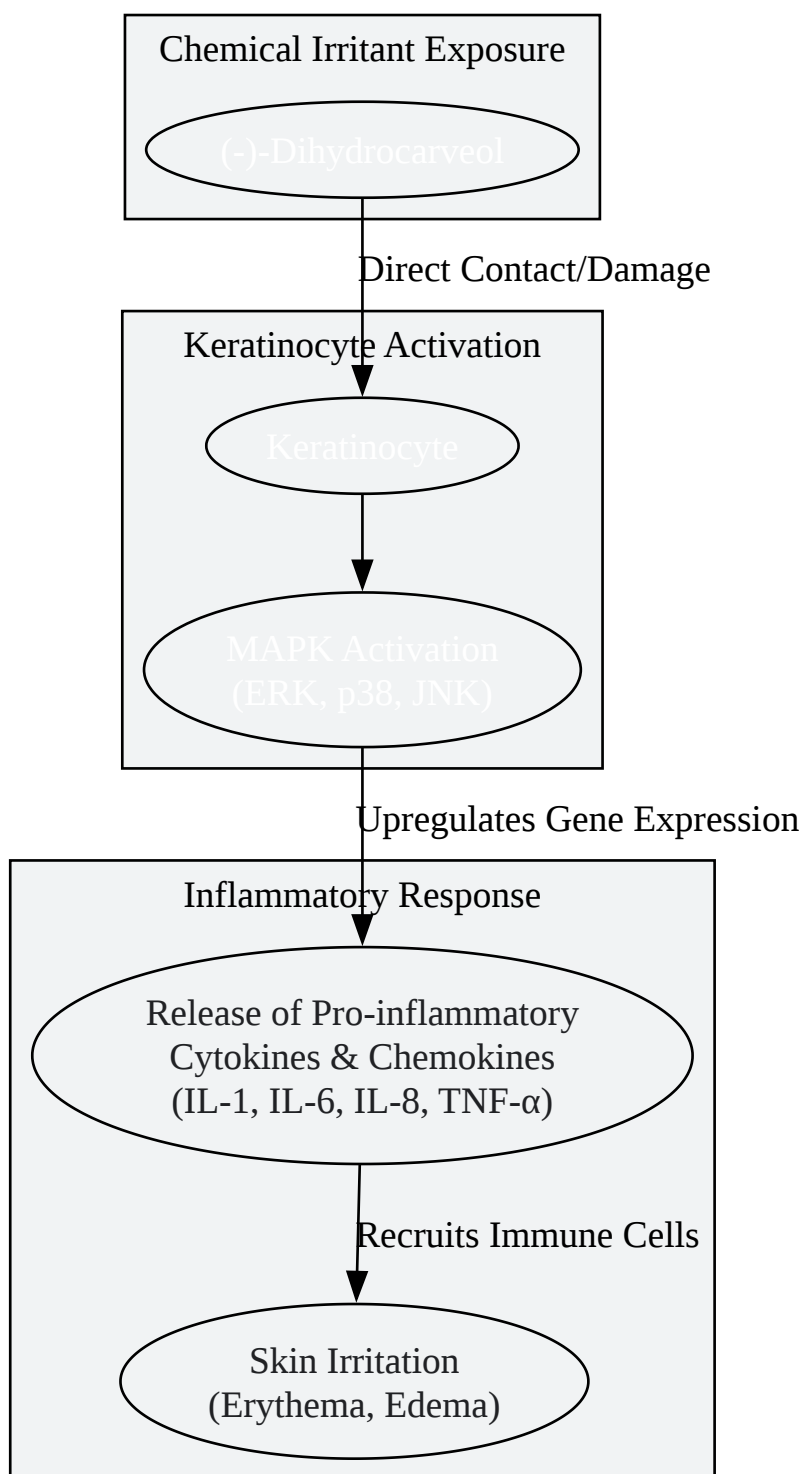
Signaling Pathways in Skin Irritation and Sensitization

While specific studies on **(-)-Dihydrocarveol** are lacking, the general mechanisms of chemical-induced skin irritation and sensitization involve complex signaling cascades within skin cells, particularly keratinocytes.

Skin Irritation

Chemical irritants can directly damage keratinocytes, leading to the release of pro-inflammatory mediators. This process often involves the activation of key signaling pathways:

- **Mitogen-Activated Protein Kinase (MAPK) Pathway:** Exposure to irritants can activate MAPK signaling cascades (including ERK, JNK, and p38 pathways), which in turn upregulate the expression of inflammatory genes.[\[1\]](#)[\[11\]](#)[\[12\]](#)
- **Cytokine Release:** Activated keratinocytes release a variety of cytokines and chemokines, such as Interleukin-1 (IL-1), IL-6, IL-8, and Tumor Necrosis Factor-alpha (TNF- α).[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#) These molecules recruit immune cells to the site of exposure, leading to the characteristic signs of inflammation (redness and swelling).

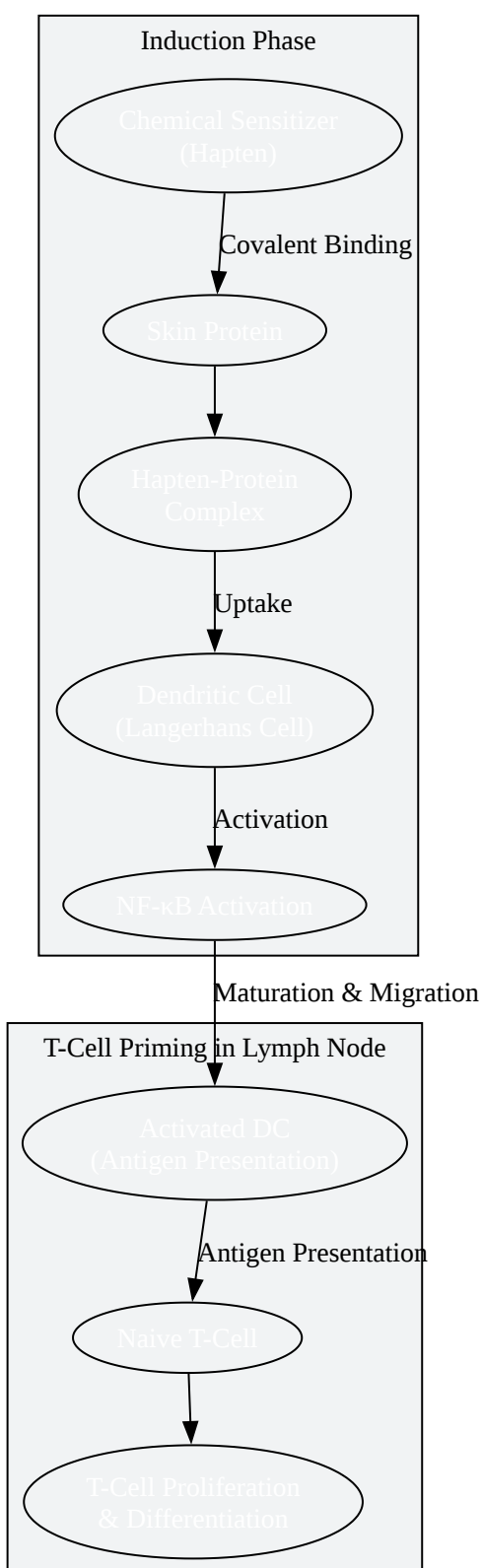


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Skin Sensitization

Skin sensitization is an immune-mediated response involving a more complex series of events:

- Haptenation: Small chemical sensitizers (haptens) penetrate the skin and covalently bind to skin proteins.
- Keratinocyte Activation: Similar to irritation, keratinocytes are activated and release inflammatory signals.
- Dendritic Cell Activation: Langerhans cells (a type of dendritic cell in the skin) take up the hapten-protein complexes and become activated.
- NF- κ B Signaling: The Nuclear Factor-kappa B (NF- κ B) signaling pathway is a key regulator of this process, leading to the expression of genes involved in dendritic cell maturation and migration.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)
- Migration and T-Cell Priming: Activated dendritic cells migrate to the local lymph nodes, where they present the antigen to T-cells, leading to the proliferation of allergen-specific T-cells (the basis of the LLNA).



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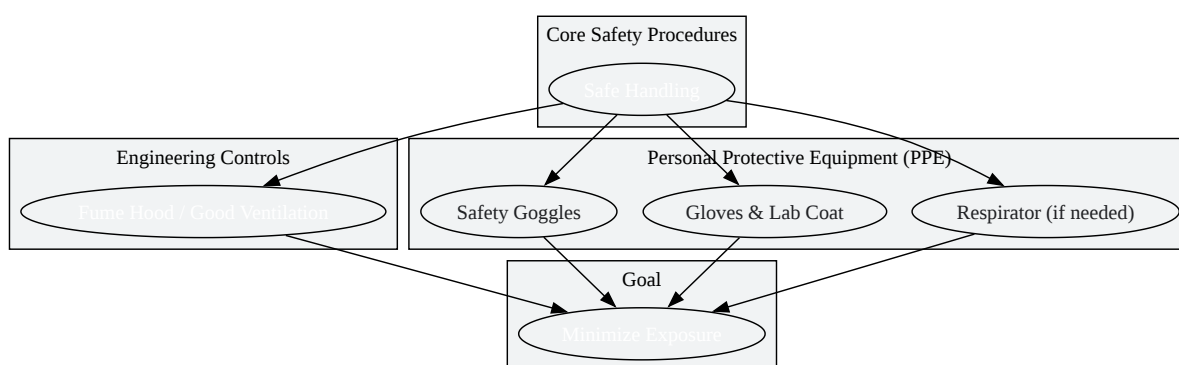
Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling and storage procedures is essential to minimize exposure and ensure safety.

| Procedure | Recommendation | Citations |
|-------------|---|---------------------|
| Ventilation | Use only in a well-ventilated area or under a chemical fume hood. | [2] |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Keep away from sources of ignition and prevent the build-up of electrostatic charge. | [2] |
| Storage | Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. | [8] |

Personal Protective Equipment (PPE):

| Protection Type | Specification | Citations |
|------------------------|---|-----------|
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards. | [8] |
| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and protective clothing. Inspect gloves prior to use. | [2][8] |
| Respiratory Protection | If ventilation is inadequate or for spill response, use a full-face respirator with appropriate cartridges (e.g., type ABEK - EN 14387) or a self-contained breathing apparatus (SCBA). | [8] |



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Emergency Procedures

First Aid Measures

| Exposure Route | Procedure | Citations |
|----------------|--|---|
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. | [2] [8] |
| Skin Contact | Wash off with soap and plenty of water. If irritation persists, seek medical attention. | [2] [8] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, seek medical attention. | [2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician. | [2] [8] |

Fire-Fighting Measures

- Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[\[8\]](#)
- Specific Hazards: May emit hazardous fumes (carbon oxides) under fire conditions.[\[2\]](#)
- Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[\[2\]](#)[\[8\]](#)

Accidental Release Measures

- Personal Precautions: Wear appropriate PPE, including respiratory protection. Avoid breathing vapors. Remove all sources of ignition and ensure adequate ventilation.[2][8]
- Environmental Precautions: Prevent further leakage and do not let the product enter drains.
- Cleanup: Absorb the spill with inert material (e.g., sand, vermiculite) and transfer it to a suitable, closed container for disposal.[2]

Ecological Information

Detailed ecotoxicity data for **(-)-Dihydrocarveol** is not readily available in the public domain. A screening-level environmental risk assessment by the Research Institute for Fragrance Materials (RIFM) concluded that dihydrocarveol (isomer unspecified) does not present a risk to the aquatic compartment at current use volumes.[22] However, as a general precaution, releases into the environment should be avoided.

One study investigated the biodegradation of dihydrocarveol by the bacterium *Rhodococcus erythropolis*, which can use it as a sole source of carbon and energy. The degradation pathway involves oxidation to dihydrocarvone, followed by enzymatic reactions including monooxygenase and hydrolase activities.[7] This suggests that the substance is biodegradable under certain conditions.

Occupational Exposure Limits

No specific Occupational Exposure Limits (OELs) for **(-)-Dihydrocarveol** have been established by major regulatory bodies like OSHA or NIOSH.[10][23][24] However, OELs for related substances exist:

- Terpenes and Terpenoids (general): A Threshold Limit Value-Time-Weighted Average (TLV-TWA) of 30 ppm has been suggested.[8]
- Monoterpenes (Sweden): The Swedish OEL is 150 mg/m³. [2]

In the absence of a specific OEL, exposure should be minimized to the lowest achievable level through the use of engineering controls and PPE.

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